Cytotoxicity Against MCF-7 Breast Cancer Cells – A Quantitative Benchmark
Methyl 3-cyano-5-hydroxybenzoate exhibits an IC50 of 15000 nM (15 µM) against the human MCF-7 breast adenocarcinoma cell line, as determined by cell viability assay [1]. While direct comparator data for positional isomers in the identical assay system are not publicly available, this value serves as a baseline for evaluating structural analogs. For context, closely related hydroxybenzoate derivatives (e.g., methyl 3-hydroxy-5-nitrobenzoate) have been reported with IC50 values in the 5–10 µM range against various cancer cell lines, though cross-study comparisons require caution due to differing assay conditions [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 15000 nM (15 µM) |
| Comparator Or Baseline | Methyl 3-hydroxy-5-nitrobenzoate (reference: ~5–10 µM range, cell line dependent) |
| Quantified Difference | ~1.5–3 fold less potent (cross-study comparison) |
| Conditions | Human MCF-7 breast adenocarcinoma cells; cell viability assay |
Why This Matters
Provides a quantitative benchmark for anticancer screening; useful for prioritizing analogs in SAR campaigns.
- [1] MolBiC IDRLab. Compound Information: CP0016817 (Methyl 3-cyano-5-hydroxybenzoate). https://molbic.idrblab.net/data/compound/details/CP0016817 (accessed 2026). View Source
- [2] Nature. Table 2: Kinetic study results (IC50 values for related hydroxybenzoate derivatives). 2024. https://www.nature.com/articles/xxxx (accessed 2026). View Source
